![molecular formula C9H15NO B2562013 (NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine CAS No. 81256-04-4](/img/structure/B2562013.png)
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine, also known as Octahydro-1H-inden-1-ylidenehydroxylamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of hydroxylamine and has been studied extensively for its ability to inhibit the activity of enzymes such as nitric oxide synthase and cyclooxygenase.
Mécanisme D'action
The mechanism of action of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine involves the inhibition of the activity of enzymes such as nitric oxide synthase and cyclooxygenase. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine are diverse and have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase. Additionally, it has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine in lab experiments include its ability to inhibit the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which may be useful in studying the role of these enzymes in various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for research on NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential as a therapeutic agent in the treatment of various inflammatory conditions. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine involves the reaction of hydroxylamine with octahydroindene. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting compound is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRTDFJYAUMOC-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC\2C(C1)CC/C2=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.